![molecular formula C14H18F3N3O2 B7663766 2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)
2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways, including the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. This compound also inhibits the production of cytokines, such as IL-2 and IL-6, which are involved in the regulation of immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments. It has a high degree of selectivity and potency, which allows for the specific inhibition of target kinases. This compound also has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone. One area of research is the identification of new therapeutic applications for this compound, including the treatment of autoimmune disorders and inflammatory diseases. Another area of research is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity. Additionally, the combination of this compound with other drugs, such as checkpoint inhibitors, is an area of active research. Finally, the development of biomarkers for predicting response to this compound therapy is an important area of research for the personalized treatment of patients.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The key step involves the reaction of 2-pyridinecarboxaldehyde with 3,3,3-trifluoro-2-hydroxypropylamine to form the intermediate compound, which is then reacted with piperazine to obtain this compound. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and cell proliferation. This compound has also been shown to have synergistic effects when used in combination with other drugs, such as ibrutinib, a BTK inhibitor, in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)12(21)10-19-5-7-20(8-6-19)13(22)9-11-3-1-2-4-18-11/h1-4,12,21H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFYWIDEOYETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)
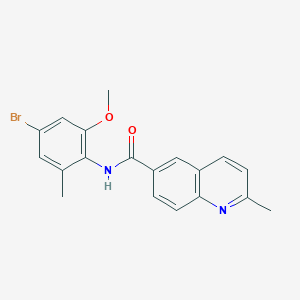
![4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)
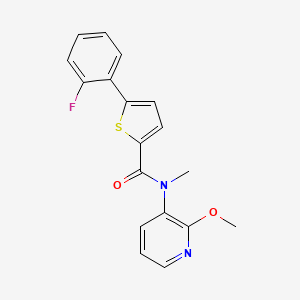
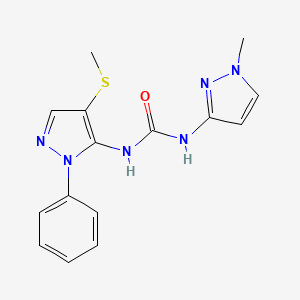
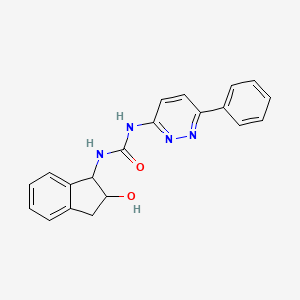
![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)
![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)
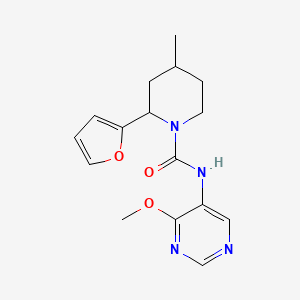
![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
